molecular formula C22H15NO2 B12882219 5-(9h-Xanthen-9-yl)quinolin-8-ol CAS No. 6325-83-3

5-(9h-Xanthen-9-yl)quinolin-8-ol

Katalognummer: B12882219
CAS-Nummer: 6325-83-3
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: NPKQVSMGLRUXGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(9H-Xanthen-9-yl)quinolin-8-ol is a complex organic compound that belongs to the family of xanthones and quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis. The structure of this compound consists of a xanthone moiety fused with a quinoline ring, which imparts unique chemical and biological properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Xanthen-9-yl)quinolin-8-ol can be achieved through various synthetic routes. One common method involves the condensation of 9H-xanthen-9-one with 8-hydroxyquinoline under acidic conditions. The reaction typically requires a dehydrating agent such as acetic anhydride or zinc chloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and catalytic methods, such as palladium or copper catalysis, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(9H-Xanthen-9-yl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

5-(9H-Xanthen-9-yl)quinolin-8-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and fluorescent probes for analytical applications.

Wirkmechanismus

The mechanism of action of 5-(9H-Xanthen-9-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(9H-Xanthen-9-yl)quinolin-8-ol include:

Uniqueness

The uniqueness of this compound lies in its combined xanthone and quinoline moieties, which confer distinct chemical and biological properties. This dual structure allows the compound to exhibit a broader range of activities compared to its individual components .

Eigenschaften

CAS-Nummer

6325-83-3

Molekularformel

C22H15NO2

Molekulargewicht

325.4 g/mol

IUPAC-Name

5-(9H-xanthen-9-yl)quinolin-8-ol

InChI

InChI=1S/C22H15NO2/c24-18-12-11-14(15-8-5-13-23-22(15)18)21-16-6-1-3-9-19(16)25-20-10-4-2-7-17(20)21/h1-13,21,24H

InChI-Schlüssel

NPKQVSMGLRUXGZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C5C=CC=NC5=C(C=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.